molecular formula C19H15BrN2O3S B3206292 N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040667-25-1

N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B3206292
CAS No.: 1040667-25-1
M. Wt: 431.3 g/mol
InChI Key: IHPQCFHVQJOVFJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a bromophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the acetylphenyl group: This can be done through an acylation reaction using acetyl chloride or acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)acetamide
  • N-(4-bromophenyl)acetamide
  • 3-(3-bromophenyl)propionic acid

Uniqueness

N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and the bromophenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S/c1-12(23)13-5-7-16(8-6-13)22-18(24)11-26-19-21-10-17(25-19)14-3-2-4-15(20)9-14/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPQCFHVQJOVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
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N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
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N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
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N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
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N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
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N-(4-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

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